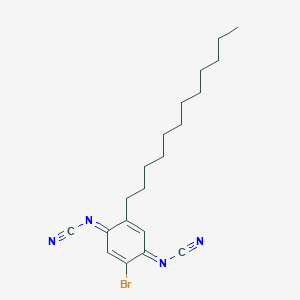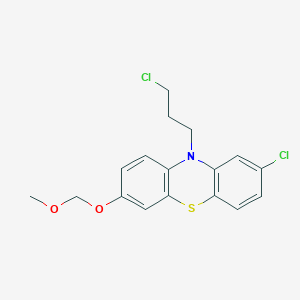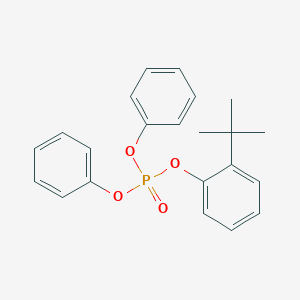
三苯基膦-d15
描述
Triphenylphosphine-d15 (TPP-d15) is a organophosphorus compound that has been used in a variety of scientific research applications. It is a stable, non-toxic, and non-volatile compound that is used for a range of purposes, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model compound for studying the properties of phosphorus-containing compounds. TPP-d15 has a unique molecular structure that has enabled its use in a variety of scientific research applications.
科学研究应用
有机合成
三苯基膦-d15在有机合成中发挥着重要作用,尤其是在官能团相互转化和杂环合成方面。它被用作形成碳-磷键的试剂,这些键在生成用于催化的膦配体中至关重要。 该化合物促进亲核试剂对亲电中心的攻击的能力使其在构建复杂有机分子方面非常宝贵 .
金属有机化学
在金属有机化学中,this compound用于稳定金属配合物。它充当配体,与过渡金属结合并影响其反应性和选择性。 该应用在开发新的催化工艺中至关重要,包括那些用于工业规模化学生产的工艺 .
聚合物科学
该化合物在聚合物科学中得到应用,特别是在聚合物负载三苯基膦的开发中。这在纯化、可回收性和使用过量试剂将反应推向完成方面具有优势。 这是一种用于制备化学库、生物活性分子和天然产物的策略 .
光子材料
This compound在增强有机持久室温磷光(RTP)分子的量子产率和发光寿命方面起着重要作用。 这一进步在有机光子领域具有重要意义,该领域正在寻求高性能 RTP 材料用于生物成像、X 射线检测和信息加密等应用 .
自由基化学
该化合物与自由基反应有关,特别是在生成自由基离子方面。 这些离子在有机合成中必不可少,为形成通过传统离子机制难以构建的复杂结构提供了一条途径 .
催化
This compound是催化中的关键参与者,它被用来形成与金属的稳定配合物,这些金属在各种化学反应中充当催化剂。 它在均相和非均相体系中的催化作用,有助于提高催化过程的效率和选择性 .
天然产物合成
该化合物还用于天然产物的全合成。 它能够介导复杂的转化并构建复杂的分子结构,使其成为合成具有潜在药物应用的化合物的宝贵工具 .
材料科学
在材料科学中,this compound有助于开发具有独特性能的新材料。 它在创建金属有机框架(MOF)和其他新型材料方面的应用是一个越来越令人关注的领域,对气体储存、分离技术和催化具有重要意义 .
作用机制
Target of Action
Triphenylphosphine-d15, also known as Tri(phenyl-d5)phosphine, is a stable isotope with a molecular weight of 277.38 Triphenylphosphine, a related compound, is known to interact with various chemical entities in organic reactions .
Mode of Action
Triphenylphosphine-d15 interacts with its targets through a variety of chemical reactions. For instance, it has been employed in a mechanistic study of cis-bis(silylmethyl)platinum(II) complexes . In the context of organic synthesis, triphenylphosphine is known to participate in several name reactions such as the Mitsunobu Reaction, Ozonolysis, and Staudinger Reaction . These reactions involve the transfer of phosphorus, which can lead to significant changes in the target molecules.
Biochemical Pathways
Triphenylphosphine is known to participate in various organic reactions that can potentially influence multiple biochemical pathways . For example, in the Mitsunobu Reaction, it is used to invert the stereochemistry of alcohols, which could impact the structure and function of biomolecules .
Result of Action
The compound’s involvement in various organic reactions suggests that it could induce significant molecular transformations .
Action Environment
The action, efficacy, and stability of Triphenylphosphine-d15 can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, the compound’s boiling point is 377 °C , indicating that it is stable under normal environmental conditions but can undergo phase change at high temperatures.
安全和危害
Triphenylphosphine-d15 should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Prolonged or repeated exposure should be avoided. It should be stored in a dry, cool, and well-ventilated place .
Relevant Papers
The paper “Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents” discusses the use of triphenylphosphine in organic synthesis and the challenges of separating the resulting triphenylphosphine oxide waste . Another paper, “Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications”, discusses the use of triphenylphosphine-based compounds in the treatment of cancer and neurodegenerative diseases .
生化分析
Biochemical Properties
Triphenylphosphine-d15 plays a significant role in biochemical reactions. It is often used as a reagent in the Mitsunobu reaction, which is a popular method for inverting the stereochemistry of secondary alcohols . Furthermore, it can be used to facilitate through-space charge transfer excited states, enhancing the intersystem crossing process to boost room temperature phosphorescence performance .
Cellular Effects
Triphenylphosphine-d15 can influence various types of cells and cellular processes. It has been found to have a strong binding affinity to the mitochondrial membrane . This allows it to detect or influence processes within the mitochondrial matrix directly . It can also behave as a prodrug, which is activated by release from the Triphenylphosphine group either using an internal or external instruction .
Molecular Mechanism
At the molecular level, Triphenylphosphine-d15 exerts its effects through several mechanisms. It can mediate metal-free, intermolecular, reductive amination between nitroarenes and boronic acids at ambient temperature under visible-light irradiation without any photocatalyst . This process involves a wide range of nitroarenes undergoing C-N coupling with aryl-/alkylboronic acids, providing high yields .
Temporal Effects in Laboratory Settings
The effects of Triphenylphosphine-d15 can change over time in laboratory settings. For instance, it has been observed that the phosphorescence quantum yields and lifetimes of Triphenylphosphine salts can be enhanced simultaneously . This advancement lays the groundwork for developing high-performance organic room temperature phosphorescence materials .
Metabolic Pathways
Triphenylphosphine-d15 is involved in several metabolic pathways. It has been found to modulate the disturbance of the tryptophan-kynurenine pathway and inflammatory activation . It also alleviates abnormalities of amino acid metabolism, energy metabolism, lipid metabolism, and gut microbiota-derived metabolites .
Transport and Distribution
Triphenylphosphine-d15 can be transported and distributed within cells and tissues. It is physicochemically targeted to the mitochondrial matrix using the lipophilic alkyltriphenylphosphonium (TPP) group . Once in the mitochondria, the TPP conjugate can detect or influence processes within the mitochondrial matrix directly .
Subcellular Localization
The subcellular localization of Triphenylphosphine-d15 is primarily in the mitochondria due to its strong binding affinity to the mitochondrial membrane . This localization allows it to detect or influence processes within the mitochondrial matrix directly
属性
IUPAC Name |
tris(2,3,4,5,6-pentadeuteriophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOQSEWOXXDEQQ-KLHTYYPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])P(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452728 | |
| Record name | Triphenylphosphine-d15 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24762-44-5 | |
| Record name | Triphenylphosphine-d15 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24762-44-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Triphenylphosphine-d15 in phosphorylation reactions, according to the research?
A1: The research paper utilizes Triphenylphosphine-d15-2,2′-dithiodipyridine (PyS)2 as a reagent. While the specific role of the deuterium labeling (d15) is not explicitly discussed, the Triphenylphosphine portion of the molecule plays a crucial role in forming the key intermediate, S,S-di-2-pyridyl methanedithiolophosphonate. This intermediate is generated by reacting methanephosphonic acid with Triphenylphosphine-d15-2,2′-dithiodipyridine (PyS)2 in anhydrous pyridine []. This intermediate is crucial for the subsequent phosphorylation reactions via oxidation-reduction condensation.
Q2: Can you elaborate on the significance of the intermediate formed with Triphenylphosphine-d15-2,2′-dithiodipyridine (PyS)2 in this research?
A2: The intermediate, S,S-di-2-pyridyl methanedithiolophosphonate, is significant for two main reasons. First, its formation is quite rapid under the reaction conditions described in the study []. This rapid formation makes it a valuable intermediate for practical applications of this phosphorylation method. Second, the intermediate exhibits stability in the reaction solution, allowing for its storage and subsequent use in synthesizing various nucleotides []. This stability simplifies the overall synthesis procedure and expands the potential applications of this phosphorylation strategy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



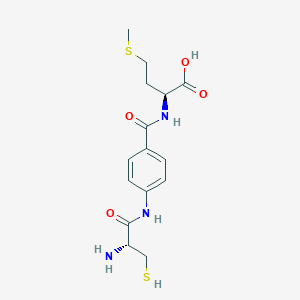
![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)
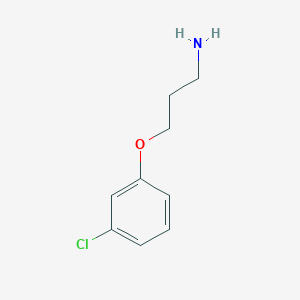
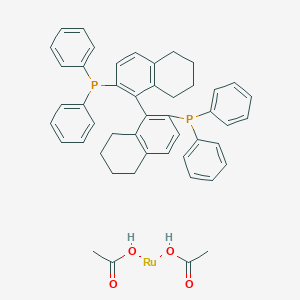
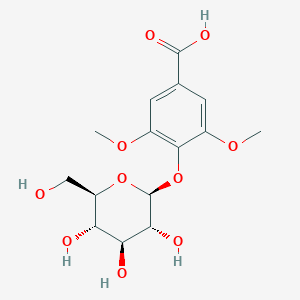
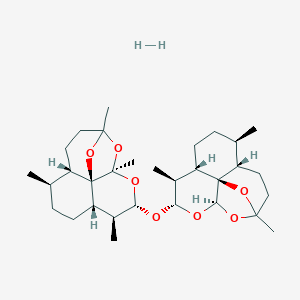

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
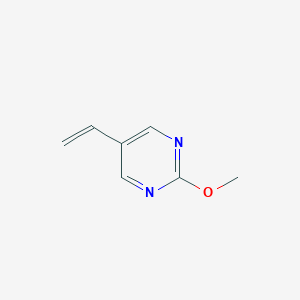
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
